Oleyl isooctadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl isooctadecanoate is typically synthesized through an esterification reaction between oleyl alcohol and isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where oleyl alcohol and isooctadecanoic acid are combined in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. After the reaction, the mixture is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Oleyl isooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Oleyl isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of cell culture media and as a component in lipid-based drug delivery systems.
Medicine: Utilized in the development of topical formulations and transdermal delivery systems due to its excellent skin penetration properties.
Industry: Widely used in cosmetics and personal care products as an emollient, lubricant, and dispersing agent.
Mechanism of Action
The mechanism of action of oleyl isooctadecanoate primarily involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound facilitates the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Isodecyl oleate
- 2-Ethylhexyl oleate
- Oleyl oleate
- 2-Octyldodecyl isooctadecanoate
Uniqueness
Compared to similar compounds, oleyl isooctadecanoate stands out due to its superior emollient properties and excellent skin penetration capabilities. These characteristics make it a preferred choice in the formulation of cosmetics and topical medications .
Properties
CAS No. |
67989-86-0 |
---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
InChI Key |
AVIRVCOMMNJIBK-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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